1-(Azetidin-3-yl)-2-methylpiperidine
Overview
Description
1-(Azetidin-3-yl)-2-methylpiperidine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research has identified azetidinylquinolones as potent antibacterial agents, highlighting the significance of the azetidine moiety in enhancing antibacterial activity. A series of stereochemically pure azetidinylquinolones and naphthyridines demonstrated increased in vitro activity and oral efficacy, attributing critical importance to the absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings. These compounds were synthesized to explore the effects of chirality on antibacterial potency, revealing that specific configurations conferred the best antibacterial activity (Frigola et al., 1995).
Enzyme Inhibitors
In another study, azetidine derivatives were synthesized as part of a convergent synthesis of a potent human leukocyte elastase inhibitor. This work demonstrates the utility of azetidine and its derivatives in the development of enzyme inhibitors, showcasing the role of chiral synthesis in achieving the desired biological activity (Cvetovich et al., 1996).
Drug Discovery and Organic Synthesis
The introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction) showcases the versatility of these groups in drug discovery and organic synthesis. This approach was utilized to modify heteroaromatic systems found in significant pharmaceuticals, indicating the utility of azetidine derivatives in the development of new therapeutic agents (Duncton et al., 2009).
Synthon for Biologically Important Compounds
Azetidin-2-one, a related beta-lactam skeleton, has been identified as a versatile intermediate for the synthesis of a wide range of organic molecules, including antibiotics. This highlights the role of azetidine and its derivatives as a synthon for constructing biologically relevant compounds, underscoring their significance in medicinal chemistry (Deshmukh et al., 2004).
Novel Ligands for Nicotinic Receptors
Azetidine derivatives have also been explored as novel ligands for nicotinic receptors, with studies achieving the synthesis of compounds via coupling reactions followed by deprotection. These compounds are of interest for their potential applications in neurological research and therapy, demonstrating the broad utility of azetidine derivatives in neuroscience (Karimi & Långström, 2002).
Properties
IUPAC Name |
1-(azetidin-3-yl)-2-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-4-2-3-5-11(8)9-6-10-7-9/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXLZXTTXFBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672441 | |
Record name | 1-(Azetidin-3-yl)-2-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-81-7 | |
Record name | 1-(Azetidin-3-yl)-2-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.